Ozarelix - 295350-45-7

Ozarelix

Catalog Number: EVT-288059
CAS Number: 295350-45-7
Molecular Formula: C72H96ClN17O14
Molecular Weight: 1459.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ozarelix has been used in trials studying the treatment of Prostate Cancer, Benign Prostatic Hypertrophy, and Benign Prostatic Hyperplasia (BPH).
Ozarelix is a highly modified, fourth generation linear decapeptide with gonadotropin-releasing hormone (GnRH or LHRH) antagonizing properties. Ozarelix competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer.
Source and Classification

Ozarelix is derived from modifications of natural peptide structures to enhance its efficacy and specificity as a therapeutic agent. It belongs to the class of peptide-based drugs and is specifically designed to antagonize gonadotropin-releasing hormone receptors, thereby reducing the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to decreased testosterone levels in males .

Synthesis Analysis

The synthesis of Ozarelix involves several key steps characterized by peptide coupling reactions. The process typically includes:

  1. Amino Acid Selection: The synthesis begins with the selection of specific amino acids that will form the peptide chain.
  2. Stepwise Coupling: Each amino acid is sequentially added to a growing peptide chain through condensation reactions that form peptide bonds. This process often utilizes coupling agents to facilitate bond formation and enhance yield.
  3. Purification: After synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate Ozarelix from unreacted materials and by-products.
  4. Characterization: The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Ozarelix has a complex molecular structure characterized by its peptide nature. The chemical formula for Ozarelix is C41_{41}H49_{49}N9_{9}O8_{8}, and it has a molecular weight of approximately 771.94 g/mol. The structure features multiple amino acid residues linked by peptide bonds, with specific functional groups that confer its biological activity.

Structural Features

  • Peptide Backbone: Comprised of various amino acids linked in a specific sequence.
  • Functional Groups: Includes amide groups (-CONH), carboxylic acids (-COOH), and other side chains that contribute to its binding affinity for gonadotropin-releasing hormone receptors.
  • Stereochemistry: The spatial arrangement of atoms within the molecule is critical for its activity, with specific stereochemical configurations enhancing receptor binding .
Chemical Reactions Analysis

Ozarelix undergoes several chemical reactions that are crucial for its function:

  1. Binding Reactions: Upon administration, Ozarelix binds to gonadotropin-releasing hormone receptors on pituitary cells, blocking the action of endogenous gonadotropin-releasing hormone.
  2. Signal Transduction Inhibition: This binding prevents the activation of downstream signaling pathways that would normally lead to the secretion of luteinizing hormone and follicle-stimulating hormone.
  3. Apoptosis Induction: In cancer cells, Ozarelix has been shown to induce apoptosis through mechanisms involving caspase activation and modulation of death receptor expression .
Mechanism of Action

Ozarelix exerts its therapeutic effects primarily through competitive antagonism at gonadotropin-releasing hormone receptors. By inhibiting these receptors:

  • Reduction in Hormone Levels: The blockade leads to decreased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, resulting in lower testosterone levels.
  • Induction of Apoptosis: In prostate cancer cells, Ozarelix has been found to sensitize cells to apoptosis-inducing signals such as TRAIL (TNF-related apoptosis-inducing ligand). This effect is mediated by upregulating death receptors DR4/5 and Fas while downregulating anti-apoptotic proteins like c-FLIP .
Physical and Chemical Properties Analysis

Ozarelix possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent:

  • Solubility: It is generally soluble in aqueous solutions at physiological pH, which facilitates its administration via injection.
  • Stability: The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or enzymatic degradation.
  • Melting Point: Specific melting point data can vary based on formulation but typically falls within a range suitable for injectable peptides.

Relevant Data

  • Molecular Weight: Approximately 771.94 g/mol
  • Chemical Formula: C41_{41}H49_{49}N9_{9}O8_{8}
  • pKa Values: Relevant pKa values can provide insights into ionization states under physiological conditions .
Applications

Ozarelix has significant applications in oncology, particularly for treating prostate cancer:

  1. Therapeutic Use: It is primarily investigated for use in patients with advanced prostate cancer who are resistant to conventional hormonal therapies.
  2. Research Applications: Its mechanism of action provides insights into new treatment strategies for androgen-independent prostate cancer and potentially other malignancies influenced by sex hormones .
  3. Combination Therapies: Ongoing research explores combining Ozarelix with other anticancer agents to enhance therapeutic efficacy against resistant cancer cell lines .

Properties

CAS Number

295350-45-7

Product Name

Ozarelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C72H96ClN17O14

Molecular Weight

1459.1 g/mol

InChI

InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1

InChI Key

KATZUZNTRINHDT-HALMFYTRSA-N

SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-NMe-Tyr-D-Hcit-Nle-Arg-Pro-D-Ala-NH2
ozarelix

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.